(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-propionamide
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Overview
Description
(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-propionamide is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes an amino group, a benzyl-piperidine moiety, and an ethyl-propionamide group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-propionamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Formation of the Propionamide Group: The propionamide group can be formed through an amide coupling reaction between an appropriate carboxylic acid derivative and an amine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the carbonyl group in the propionamide moiety to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols.
Substitution: Introduction of azide or thiol groups.
Chemistry:
Catalysis: The compound can be used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Upon binding, it can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
®-2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-ethyl-propionamide: The enantiomer of the compound, differing in stereochemistry.
N-Benzylpiperidine: A simpler analog lacking the propionamide group.
2-Amino-N-ethyl-propionamide: A simpler analog lacking the benzyl-piperidine moiety.
Uniqueness: (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-propionamide is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-3-20(17(21)14(2)18)16-10-7-11-19(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUACBIFNCNOAE-HOCLYGCPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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